Dihydro-5-methyl-1-((4-(1-methylethoxy)phenyl)methyl)-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro-5-methyl-1-((4-(1-methylethoxy)phenyl)methyl)-2,4(1H,3H)-pyrimidinedione is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
The preparation methods for “NIOSH/MX8957000” would typically involve synthetic routes and reaction conditions specific to its chemical structure. Industrial production methods may include large-scale synthesis using specialized equipment and controlled environments to ensure purity and safety. Unfortunately, detailed synthetic routes and reaction conditions for this specific compound are not provided in the available resources .
Analyse Chemischer Reaktionen
“NIOSH/MX8957000” would undergo various chemical reactions depending on its functional groups and chemical structure. Common types of reactions include:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another and can occur under various conditions, such as nucleophilic or electrophilic substitution. The major products formed from these reactions would depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
“NIOSH/MX8957000” may have a wide range of scientific research applications, including:
Chemistry: It could be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: It might be used in biochemical assays or as a tool to study cellular processes.
Medicine: The compound could have potential therapeutic applications, such as in drug development or as a diagnostic agent.
Industry: It may be used in manufacturing processes, material science, or as a component in various industrial products
Wirkmechanismus
The mechanism of action for “NIOSH/MX8957000” would depend on its specific chemical structure and the biological or chemical systems it interacts with. It could involve binding to molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved would be specific to the compound’s effects and the systems it influences .
Vergleich Mit ähnlichen Verbindungen
“NIOSH/MX8957000” can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable functional groups or chemical properties. The comparison would focus on aspects such as reactivity, stability, and applications. Some similar compounds could include various volatile organic compounds or other industrial chemicals .
Eigenschaften
CAS-Nummer |
62554-13-6 |
---|---|
Molekularformel |
C15H20N2O3 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
5-methyl-1-[(4-propan-2-yloxyphenyl)methyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)20-13-6-4-12(5-7-13)9-17-8-11(3)14(18)16-15(17)19/h4-7,10-11H,8-9H2,1-3H3,(H,16,18,19) |
InChI-Schlüssel |
FOGOKWJMPFCSTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(C(=O)NC1=O)CC2=CC=C(C=C2)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.